Lilopristone (ZK-98734): A Technical Guide to its Mechanism of Action
Lilopristone (ZK-98734): A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lilopristone (developmental code name ZK-98734) is a synthetic steroidal compound that functions as a potent antagonist of the progesterone receptor.[1] Developed by Schering AG, its primary mechanism of action involves competitive binding to the progesterone receptor, thereby inhibiting the physiological effects of progesterone. This activity makes it effective in inducing menstruation, preventing embryo implantation (nidation), and terminating early pregnancy.[1] While it also possesses antiglucocorticoid properties, this activity is markedly reduced compared to its structural analog, mifepristone.[2] Lilopristone exhibits high specificity for the progesterone receptor with minimal to no binding affinity for estrogen, androgen, or mineralocorticoid receptors. This technical guide provides an in-depth review of the molecular mechanism, physiological effects, and pharmacological profile of Lilopristone, supported by quantitative data, experimental methodologies, and pathway visualizations.
Core Mechanism of Action: Progesterone Receptor Antagonism
The primary pharmacological effect of Lilopristone is its competitive antagonism at the progesterone receptor (PR). Progesterone, the natural ligand, is essential for the establishment and maintenance of pregnancy, primarily by preparing the uterine endometrium for implantation and suppressing uterine contractility.
Lilopristone's mechanism involves the following key steps:
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Competitive Binding: Lilopristone binds with high affinity to the intracellular progesterone receptor, directly competing with and displacing endogenous progesterone.[3]
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Receptor Conformation Change: Upon binding, Lilopristone induces a conformational change in the progesterone receptor that is distinct from the change induced by an agonist.
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Impaired Gene Transcription: This antagonist-bound receptor complex is unable to efficiently recruit coactivators and initiate the transcription of progesterone-responsive genes. This blockage of gene expression prevents the downstream cellular effects necessary for pregnancy maintenance.
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Endometrial Effects: The blockade of progesterone signaling at the endometrium leads to a loss of decidual support, increased uterine contractility, and eventual shedding of the endometrial lining, resulting in menstruation or termination of pregnancy.[1]
Signaling Pathway
The normal signaling pathway of progesterone involves binding to its cytoplasmic receptor, translocation of the hormone-receptor complex to the nucleus, and initiation of gene transcription. Lilopristone disrupts this pathway by forming an inactive complex with the receptor, which fails to properly initiate transcription.
Secondary Mechanism: Antiglucocorticoid Activity
Like many progesterone receptor antagonists, Lilopristone also exhibits binding affinity for the glucocorticoid receptor (GR), acting as a GR antagonist. However, a key pharmacological feature of Lilopristone is that its antiglucocorticoid activity is significantly lower than that of mifepristone. This reduced cross-reactivity is a desirable characteristic, potentially leading to a better side-effect profile by minimizing interference with the hypothalamic-pituitary-adrenal (HPA) axis.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for Lilopristone's binding affinity and its efficacy in in vivo models.
Table 1: Receptor Binding Affinity
| Compound | Receptor | Species/Tissue | RBA (%)¹ | Reference |
| Lilopristone (ZK-98734) | Progesterone | Bonnet Monkey (Endometrium) | 17.8 | |
| Progesterone | Progesterone | Bonnet Monkey (Endometrium) | 100 | |
| Lilopristone (ZK-98734) | Progesterone | Rabbit (Myometrium) | No significant difference from Mifepristone | |
| Mifepristone (RU 486) | Progesterone | Rabbit (Myometrium) | High | |
| Lilopristone (ZK-98734) | Glucocorticoid | - | Much reduced vs. Mifepristone (Specific RBA not found) |
¹Relative Binding Affinity (RBA) is expressed as a percentage relative to the reference compound (Progesterone).
Table 2: In Vivo Efficacy Data (Animal Models)
| Species | Dose & Route | Treatment Schedule | Outcome | Success Rate | Reference |
| Bonnet Monkey | 25 mg/day, s.c. | Mid-luteal phase (Days 20-22) | Menstruation Induction | Not specified | |
| Bonnet Monkey | 25 mg/day, s.c. | Peri-implantation (Days 8-12 post-estradiol peak) | Pregnancy Inhibition | 100% | |
| Bonnet Monkey | 25 mg/day, s.c. | Early Pregnancy (Day 30-32 of cycle) | Abortion | 80% (8 of 10) | |
| Common Marmoset | 5 mg/day, i.m. | 3 consecutive days during mid-pregnancy (Day 80) | Abortion | 100% (Mean interval: 39h) | |
| Guinea Pig | Various | Mid-gestation | Abortion | Equipotent to Mifepristone |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize Lilopristone.
Protocol: Competitive Receptor Binding Assay
This protocol is a representative method for determining the relative binding affinity (RBA) of a test compound like Lilopristone for the progesterone receptor, based on methodologies described in the literature.
Objective: To quantify the affinity of Lilopristone for the progesterone receptor relative to a known ligand.
Materials:
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Cytosol Preparation: Myometrium from estrogen-primed immature female rabbits.
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Radioligand: Tritiated promegestone ([³H]-R5020).
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Reference Compound: Unlabeled promegestone (R5020).
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Test Compound: Lilopristone (ZK-98734).
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Buffers and Reagents: Tris-HCl buffer, charcoal-dextran suspension.
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Equipment: Ultracentrifuge, scintillation counter, isoelectric focusing apparatus.
Methodology:
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Cytosol Preparation: Homogenize rabbit myometrium tissue in a cold buffer. Centrifuge at high speed (e.g., 105,000 x g) to obtain the supernatant (cytosol), which contains the soluble progesterone receptors.
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Incubation: In a series of tubes, incubate a fixed amount of cytosol and a fixed concentration of [³H]-R5020.
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Competition: To these tubes, add increasing concentrations of either the unlabeled reference compound (R5020) to generate a standard curve, or the test compound (Lilopristone).
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Separation of Bound/Unbound Ligand: After incubation to equilibrium, separate the receptor-bound [³H]-R5020 from the free radioligand. This is commonly done by adding a charcoal-dextran suspension, which adsorbs the free ligand, followed by centrifugation.
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Quantification: Measure the radioactivity of the supernatant (containing the bound ligand) using a liquid scintillation counter.
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Data Analysis: Plot the percentage of bound [³H]-R5020 against the logarithm of the competitor concentration. Determine the concentration of each compound required to displace 50% of the specifically bound radioligand (IC50).
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RBA Calculation: Calculate the RBA using the formula: RBA (%) = (IC50 of Reference / IC50 of Test Compound) x 100.
Protocol: In Vivo Antifertility Assay in a Primate Model
This protocol describes a representative in vivo experiment to assess the efficacy of Lilopristone in terminating early pregnancy, based on studies conducted in bonnet monkeys.
Objective: To determine the abortifacient efficacy of Lilopristone in a non-human primate model.
Materials:
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Animal Model: Adult, female, regularly cycling bonnet monkeys (Macaca radiata).
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Test Compound: Lilopristone (ZK-98734) dissolved in a suitable vehicle (e.g., sesame oil).
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Equipment: Cages for housing, equipment for blood collection and hormone analysis (e.g., RIA/ELISA), ultrasound equipment for pregnancy confirmation.
Methodology:
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Animal Selection and Monitoring: Select healthy, female monkeys with a history of regular menstrual cycles. Monitor cycles by daily vaginal swabs. Allow mating with a male of proven fertility around the expected time of ovulation.
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Pregnancy Confirmation: Confirm pregnancy through hormonal assays (e.g., chorionic gonadotropin) and/or ultrasound visualization of the gestational sac.
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Treatment Administration: On specific days of gestation (e.g., Days 30-32 of the menstrual cycle), administer Lilopristone at a predetermined dose (e.g., 25 mg/day) via a specific route (e.g., subcutaneous injection) for a set duration. A control group should receive the vehicle only.
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Monitoring: Observe animals daily for clinical signs such as vaginal bleeding. Collect blood samples at regular intervals (e.g., daily or every other day) to measure serum progesterone levels.
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Endpoint Assessment: The primary endpoint is the termination of pregnancy, confirmed by a return to baseline hormone levels and the absence of a fetus on a follow-up ultrasound.
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Data Analysis: Compare the abortion rates between the treatment and control groups. Analyze the hormonal profiles (e.g., rate of progesterone decline) to understand the physiological response to the treatment.
Conclusion
Lilopristone (ZK-98734) is a highly potent and selective progesterone receptor antagonist. Its mechanism of action is centered on the competitive blockade of progesterone receptors, leading to the inhibition of progesterone-dependent gene transcription necessary for sustaining pregnancy. This direct antiprogestogenic effect is complemented by a significantly reduced antiglucocorticoid activity compared to other compounds in its class, suggesting a favorable pharmacological profile. In vivo studies have consistently demonstrated its efficacy as an antifertility agent across multiple species. The data and protocols presented in this guide provide a comprehensive technical overview for professionals engaged in reproductive health research and drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. New steroids with antiprogestational and antiglucocorticoid activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Relative binding affinity of antiprogestins ZK 98.299 and ZK 98.734 for progesterone receptors in the endometrium and myometrium of bonnet monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
